molecular formula C6H12N2O3S2 B14702338 S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate CAS No. 23545-61-1

S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate

Cat. No.: B14702338
CAS No.: 23545-61-1
M. Wt: 224.3 g/mol
InChI Key: WRNWIYJRUVWHFF-UHFFFAOYSA-N
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Description

S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate: is a chemical compound with the molecular formula C6H12N2O3S2. It contains a variety of functional groups, including a nitrile group, a secondary amine, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate donor under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with specific molecular targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • S-2-((2-Cyanoethyl)amino)ethyl hydrogen thiosulfate
  • S-2-((2-Cyanoethyl)amino)butyl hydrogen thiosulfate
  • S-2-((2-Cyanoethyl)amino)pentyl hydrogen thiosulfate

Uniqueness: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .

Properties

CAS No.

23545-61-1

Molecular Formula

C6H12N2O3S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(2-cyanoethylamino)-1-sulfosulfanylpropane

InChI

InChI=1S/C6H12N2O3S2/c1-6(8-4-2-3-7)5-12-13(9,10)11/h6,8H,2,4-5H2,1H3,(H,9,10,11)

InChI Key

WRNWIYJRUVWHFF-UHFFFAOYSA-N

Canonical SMILES

CC(CSS(=O)(=O)O)NCCC#N

Origin of Product

United States

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